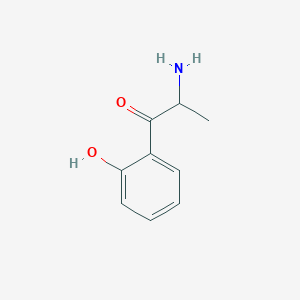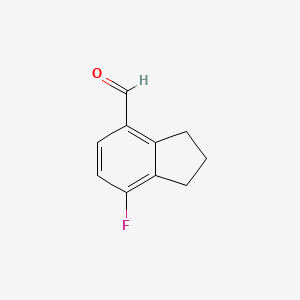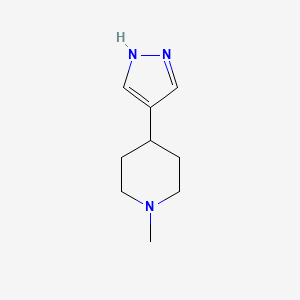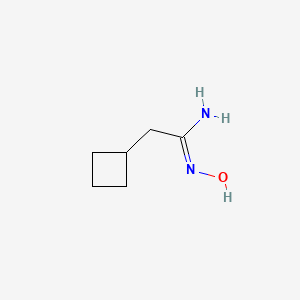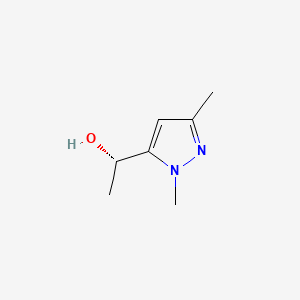
(S)-1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-ol is an organic compound belonging to the class of pyrazoles This compound features a pyrazole ring substituted with two methyl groups and an ethan-1-ol group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Methylation: The pyrazole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Introduction of the Ethan-1-ol Group: The final step involves the addition of the ethan-1-ol group through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of (1S)-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-ol may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Catalysts and advanced purification techniques are often employed to enhance the efficiency of the process.
Types of Reactions:
Oxidation: (1S)-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ethan-1-ol group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like halides and amines can be employed under basic or acidic conditions.
Major Products:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted pyrazole derivatives.
科学的研究の応用
Chemistry: (1S)-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-ol is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule, with applications in enzyme inhibition and receptor modulation.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: In the industrial sector, (1S)-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-ol is used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of (1S)-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
(1S)-1-(1H-pyrazol-5-yl)ethan-1-ol: Lacks the methyl groups on the pyrazole ring.
(1S)-1-(1,3-dimethyl-1H-pyrazol-5-yl)propan-1-ol: Has a propan-1-ol group instead of an ethan-1-ol group.
Uniqueness: (1S)-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-ol is unique due to the presence of both the 1,3-dimethyl substitutions on the pyrazole ring and the ethan-1-ol group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C7H12N2O |
|---|---|
分子量 |
140.18 g/mol |
IUPAC名 |
(1S)-1-(2,5-dimethylpyrazol-3-yl)ethanol |
InChI |
InChI=1S/C7H12N2O/c1-5-4-7(6(2)10)9(3)8-5/h4,6,10H,1-3H3/t6-/m0/s1 |
InChIキー |
LSLCBMDCQBRWQN-LURJTMIESA-N |
異性体SMILES |
CC1=NN(C(=C1)[C@H](C)O)C |
正規SMILES |
CC1=NN(C(=C1)C(C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


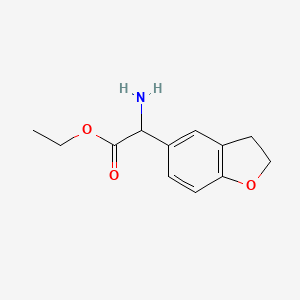
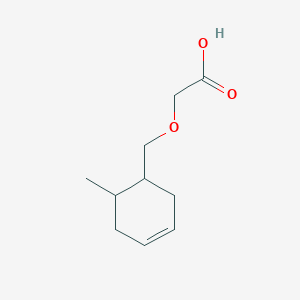
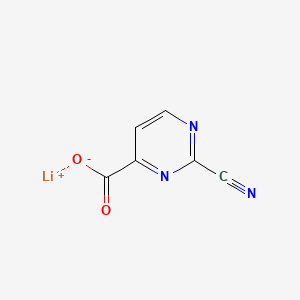

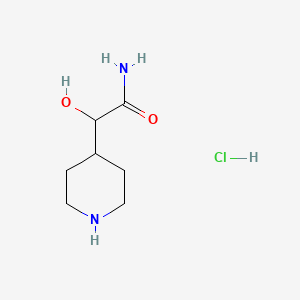
![2-(Hydrazinylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B13617804.png)

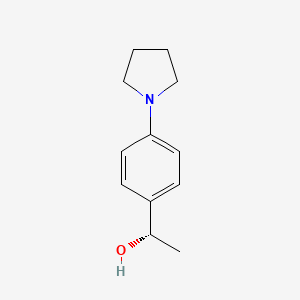
![2-(Benzo[b]thiophen-3-yl)cyclopropan-1-amine](/img/structure/B13617832.png)
![rel-(1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B13617834.png)
